
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is a complex peptide composed of multiple L-lysine and L-histidine residues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and length of the peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents such as HBTU or DIC.
Deprotection: of the amino acid side chains and cleavage from the resin using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers to scale up the SPPS process. Additionally, microbial fermentation methods using genetically engineered bacteria or yeast can be utilized to produce peptides in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of histidinal, while reduction of disulfide bonds results in free thiol groups .
Wissenschaftliche Forschungsanwendungen
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Potential use in drug delivery systems due to its ability to deliver biologically active peptides.
Industry: Utilized in the production of peptide-based materials and coatings
Wirkmechanismus
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- involves its interaction with specific enzymes that cleave the peptide bonds. This cleavage releases the active peptides, which can then interact with their molecular targets. The lysine residues often participate in hydrogen bonding and electrostatic interactions, while the histidine residue can act as a catalytic base in enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar applications in wound healing and anti-aging.
L-Lysyl-L-lysine dihydrochloride: Another peptide used for delivering biologically active peptides.
Uniqueness
L-Lysine, L-lysyl-L-lysyl-L-histidyl-L-lysyl-L-lysyl- is unique due to its longer peptide chain and the presence of multiple lysine residues, which enhance its ability to interact with enzymes and deliver active peptides more effectively compared to shorter peptides .
Eigenschaften
CAS-Nummer |
835632-60-5 |
|---|---|
Molekularformel |
C36H69N13O7 |
Molekulargewicht |
796.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H69N13O7/c37-16-6-1-11-25(42)31(50)45-26(12-2-7-17-38)34(53)49-30(21-24-22-43-23-44-24)35(54)47-27(13-3-8-18-39)32(51)46-28(14-4-9-19-40)33(52)48-29(36(55)56)15-5-10-20-41/h22-23,25-30H,1-21,37-42H2,(H,43,44)(H,45,50)(H,46,51)(H,47,54)(H,48,52)(H,49,53)(H,55,56)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
DTLSMPAIOFPPEM-WPMUBMLPSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
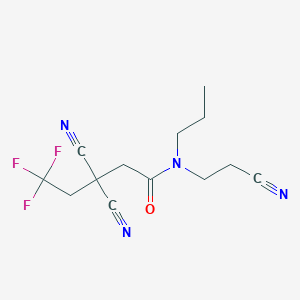
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
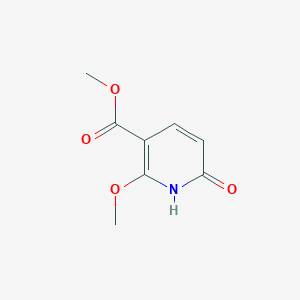
![Ethyl 4-({2-[(6-methylpyridin-3-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14182595.png)
![2-[2-({2-[4-(Methylamino)phenyl]-1,3-benzothiazol-6-yl}oxy)ethoxy]ethan-1-ol](/img/structure/B14182596.png)
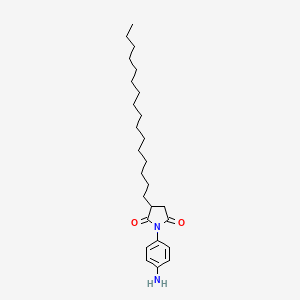

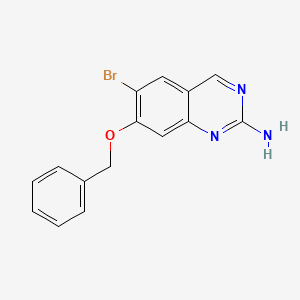
![4-[(Pyridin-3-yl)methoxy]butan-1-ol](/img/structure/B14182627.png)
![Benzoic acid, 3-[(E)-((3-ethoxy-4-hydroxyphenyl)methylene)amino]-](/img/structure/B14182636.png)
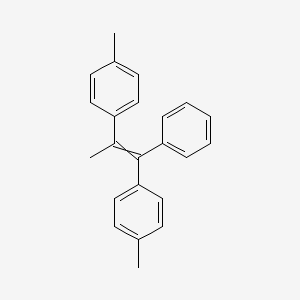
![3-[(1-Methylsiletan-1-YL)oxy]propanal](/img/structure/B14182643.png)
![1,1-Cyclopropanedicarboxamide, N-[4-[[2-(1-ethyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy]-3-fluorophenyl]-N'-phenyl-](/img/structure/B14182645.png)
